Lumacaftor acyl-beta-D-glucuronide Lumacaftor acyl-beta-D-glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768680
InChI: InChI=1S/C30H26F2N2O11/c1-13-5-8-19(34-28(41)29(9-10-29)16-6-7-17-18(12-16)45-30(31,32)44-17)33-20(13)14-3-2-4-15(11-14)26(40)43-27-23(37)21(35)22(36)24(42-27)25(38)39/h2-8,11-12,21-24,27,35-37H,9-10H2,1H3,(H,38,39)(H,33,34,41)/t21-,22-,23+,24-,27-/m0/s1
SMILES: CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O
Molecular Formula: C30H26F2N2O11
Molecular Weight: 628.5 g/mol

Lumacaftor acyl-beta-D-glucuronide

CAS No.:

Cat. No.: VC13768680

Molecular Formula: C30H26F2N2O11

Molecular Weight: 628.5 g/mol

* For research use only. Not for human or veterinary use.

Lumacaftor acyl-beta-D-glucuronide -

Specification

Molecular Formula C30H26F2N2O11
Molecular Weight 628.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C30H26F2N2O11/c1-13-5-8-19(34-28(41)29(9-10-29)16-6-7-17-18(12-16)45-30(31,32)44-17)33-20(13)14-3-2-4-15(11-14)26(40)43-27-23(37)21(35)22(36)24(42-27)25(38)39/h2-8,11-12,21-24,27,35-37H,9-10H2,1H3,(H,38,39)(H,33,34,41)/t21-,22-,23+,24-,27-/m0/s1
Standard InChI Key WQJYUGJYFGNIHQ-BKOUBMFISA-N
Isomeric SMILES CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
SMILES CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O
Canonical SMILES CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Lumacaftor acyl-β-D-glucuronide (CAS 2919250-86-3) is formed by the covalent linkage of β-D-glucuronic acid to lumacaftor’s carboxylic acid moiety via an ester bond . Its molecular formula is C₃₀H₂₆F₂N₂O₁₁, with a molecular weight of 628.53 g/mol . The compound exists as a white solid, soluble in dimethyl sulfoxide (DMSO) and methanol, and requires storage at 0–8°C for stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2919250-86-3
Molecular FormulaC₃₀H₂₆F₂N₂O₁₁
Molecular Weight628.53 g/mol
Purity≥97% (HPLC-UVD)
SolubilityDMSO, MeOH
Storage Conditions0–8°C

Biosynthesis and Metabolic Pathways

Glucuronidation Mechanism

Lumacaftor undergoes UGT1A3-mediated glucuronidation in the liver, forming the acyl-glucuronide metabolite . This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to lumacaftor’s carboxyl group, enhancing its hydrophilicity for renal or biliary excretion .

Enzymatic Specificity

  • UGT1A3 Dominance: Expressed in hepatic and intestinal tissues, UGT1A3 is the primary isoform responsible for lumacaftor glucuronidation .

  • Competitive Inhibition: Co-administration with UGT1A3 inhibitors (e.g., gemfibrozil glucuronide) may elevate lumacaftor plasma levels .

Table 2: Metabolic Parameters of Lumacaftor Acyl-β-D-Glucuronide

ParameterValueSource
Metabolic EnzymeUGT1A3
Plasma Protein Binding99% (primarily albumin)
Half-Life~26 hours (parent drug)
Excretion RouteFeces (80%), Urine (10%)

Pharmacological and Pharmacokinetic Insights

Impact on Lumacaftor Pharmacokinetics

  • Reduced Bioavailability: Glucuronidation decreases lumacaftor’s systemic exposure by 40–60% due to first-pass metabolism .

  • Drug-Drug Interactions: Lumacaftor induces CYP3A4, accelerating its own metabolism and reducing ivacaftor (co-administered CFTR potentiator) exposure by 50% .

Clinical Pharmacodynamics

  • Sweat Chloride Reduction: In pediatric patients (1–2 years), lumacaftor/ivacaftor reduced sweat chloride by 29.1 mmol/L (95% CI: -34.8 to -23.4) .

  • Pancreatic Biomarkers: Fecal elastase-1 and serum immunoreactive trypsinogen improved, indicating enhanced pancreatic function .

Table 3: Efficacy Outcomes in Clinical Trials

Study PopulationKey FindingSource
Children (1–2 years)95.7% experienced mild/moderate AEs
Adults (F508del/F508del)Cholesterol decreased by 15%
Adolescents (≥12 years)FEV1 improved by 3.3–3.7%

Analytical Characterization Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Detection: Multiple reaction monitoring (MRM) transitions at m/z 629 → 453 (quantifier) and 629 → 308 (qualifier) .

  • Sample Preparation: Protein precipitation with acetonitrile followed by liquid-liquid extraction using methyl tert-butyl ether (MTBE) .

Stability Considerations

  • pH Sensitivity: Acyl-glucuronides undergo hydrolysis at pH >7.4, necessitating acidified storage conditions .

  • Reactive Metabolites: Transacylation with serum albumin may form covalent adducts, though in vivo evidence remains limited .

Future Research Directions

  • UGT1A3 Polymorphisms: Investigate genetic variants affecting glucuronidation efficiency .

  • Long-Term Safety: Monitor hepatic and renal function in pediatric cohorts beyond 24 weeks .

  • Novel Modulators: Develop next-generation CFTR correctors with reduced metabolic liability .

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